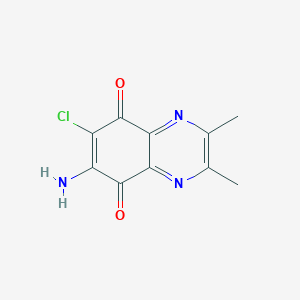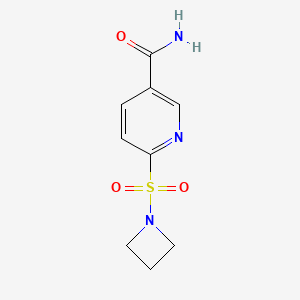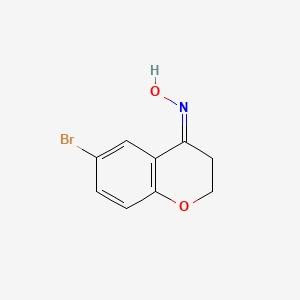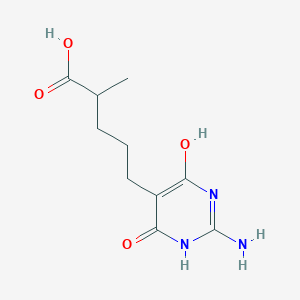
3-Bromo-6-methoxy-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Bromo-6-méthoxy-1,8-naphtyridine est un composé hétérocyclique appartenant à la famille des naphtyridines. Les naphtyridines sont connues pour leurs diverses activités biologiques et leurs propriétés photochimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Bromo-6-méthoxy-1,8-naphtyridine implique généralement la bromation de la 6-méthoxy-1,8-naphtyridine. Une méthode courante consiste à utiliser le N-bromosuccinimide (NBS) comme agent bromant en présence d’un solvant comme le chloroforme ou le tétrachlorure de carbone. La réaction est généralement réalisée à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète.
Méthodes de production industrielle
Les méthodes de production industrielle de la 3-Bromo-6-méthoxy-1,8-naphtyridine ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement des réactions de bromation similaires avec des conditions optimisées pour des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés pourrait améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Bromo-6-méthoxy-1,8-naphtyridine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d’oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des structures plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcoolates, souvent en présence d’une base comme le carbonate de potassium.
Réactions d’oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réactions de réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Réactions de couplage : Des catalyseurs au palladium et des bases comme le carbonate de potassium sont généralement utilisés dans les réactions de couplage.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire de la 3-amino-6-méthoxy-1,8-naphtyridine, tandis que les réactions de couplage peuvent produire des composés biaryliques ou hétéroaryliques plus complexes.
4. Applications de la recherche scientifique
La 3-Bromo-6-méthoxy-1,8-naphtyridine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Elle est utilisée comme un bloc de construction pour la synthèse d’agents thérapeutiques potentiels, y compris des composés antibactériens et anticancéreux.
Science des matériaux : Les propriétés photochimiques du composé le rendent utile dans le développement de diodes électroluminescentes et de cellules solaires à sensibilisation par colorant.
Biologie chimique : Il sert de ligand dans la conception de capteurs moléculaires et de systèmes d’auto-assemblage hôte-invité.
Applications De Recherche Scientifique
3-Bromo-6-methoxy-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the design of molecular sensors and self-assembly host-guest systems.
Mécanisme D'action
Le mécanisme d’action de la 3-Bromo-6-méthoxy-1,8-naphtyridine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. Les groupes brome et méthoxy peuvent influencer l’affinité de liaison du composé et sa sélectivité envers ces cibles. Les voies moléculaires exactes impliquées varieraient en fonction du système biologique spécifique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Bromo-8-méthoxy-1,5-naphtyridine
- 6-Bromo-1,8-naphtyridine
- 3-Méthoxy-1,8-naphtyridine
Unicité
La 3-Bromo-6-méthoxy-1,8-naphtyridine est unique en raison du positionnement spécifique des groupes brome et méthoxy sur le noyau naphtyridine. Cet arrangement unique peut influencer sa réactivité chimique et son activité biologique, la distinguant d’autres composés similaires. Par exemple, la présence du groupe méthoxy en position 6 peut renforcer ses propriétés donneur d’électrons, tandis que le brome en position 3 peut faciliter les réactions de substitution.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
3-bromo-6-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-6-2-7(10)4-11-9(6)12-5-8/h2-5H,1H3 |
Clé InChI |
GFWJOCIJPUHHDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C2C(=C1)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)

![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)







![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
